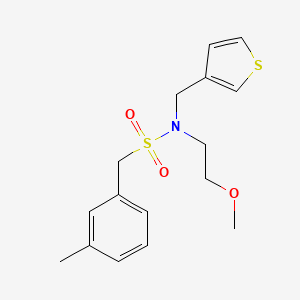
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxyethyl group, a thiophen-3-ylmethyl group, and a m-tolyl group attached to a methanesulfonamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:
Formation of the Methanesulfonamide Core: The starting material, methanesulfonyl chloride, reacts with an amine to form the methanesulfonamide core.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Incorporation of the m-Tolyl Group: The m-tolyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The methoxyethyl and m-tolyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The methoxyethyl and thiophen-3-ylmethyl groups may enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- N-(2-methoxyethyl)-N-(phenylmethyl)-1-(m-tolyl)methanesulfonamide
- N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)-1-(m-tolyl)methanesulfonamide
- N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide
Uniqueness
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the thiophen-3-ylmethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
生物活性
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that may contribute to its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : N-(2-methoxyethyl)-1-(3-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
- Molecular Formula : C₁₆H₂₁N₃O₃S₂
- CAS Number : 1226443-54-4
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the methanesulfonamide core through the reaction of methanesulfonyl chloride with an appropriate amine.
- Introduction of the methoxyethyl group via nucleophilic substitution.
- Attachment of the thiophen-3-ylmethyl group using a palladium-catalyzed cross-coupling method.
- Incorporation of the m-tolyl group through electrophilic aromatic substitution reactions.
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties. The biological evaluation of this compound has shown promising results against various bacterial strains. In vitro studies indicated that this compound exhibits significant antibacterial activity, potentially due to its ability to inhibit bacterial folate synthesis pathways, similar to other sulfonamides .
Anti-inflammatory Properties
Research has suggested that compounds with sulfonamide structures may possess anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. Preliminary studies on related compounds have indicated potential in reducing inflammation markers in cell cultures, which could be extrapolated to this compound .
Anticancer Activity
Recent investigations into sulfonamide derivatives have highlighted their anticancer potential. In vitro assays have demonstrated that certain sulfonamide compounds induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. Molecular docking studies suggest that this compound may interact effectively with target proteins involved in cancer progression, warranting further exploration in preclinical models .
Case Studies and Research Findings
属性
IUPAC Name |
N-(2-methoxyethyl)-1-(3-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-14-4-3-5-15(10-14)13-22(18,19)17(7-8-20-2)11-16-6-9-21-12-16/h3-6,9-10,12H,7-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFPLRYNADAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














